2'-Deoxyguanosine-5'-monophosphoric acid disodium salt

Catalog No.
S885461
CAS No.
33430-61-4
M.F
C10H12N5Na2O7P
M. Wt
391.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Deoxyguanosine-5'-monophosphoric acid disodium ...

CAS Number

33430-61-4

Product Name

2'-Deoxyguanosine-5'-monophosphoric acid disodium salt

IUPAC Name

disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate

Molecular Formula

C10H12N5Na2O7P

Molecular Weight

391.19 g/mol

InChI

InChI=1S/C10H14N5O7P.2Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2

InChI Key

CTPAMSRBXKGZCJ-UHFFFAOYSA-L

SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O.[Na+].[Na+]

Synonyms

2’-Deoxy-​5’-guanylic Acid Sodium Salt; 2’-Deoxy-5’-guanylic Acid Disodium Salt; 2’-Deoxy-guanosine 5’-(Dihydrogen Phosphate) Disodium Salt; 2’-Deoxyguanosine 5’-Phosphate Disodium Salt; 5’-DGMP Disodium Salt; Deoxyguanosine 5’-Monophosphate Disodium

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O.[Na+].[Na+]

Substrate for Guanylate Kinase Enzymes

One primary function of dGMP is as a substrate for enzymes called guanylate kinases [1]. These enzymes facilitate the transfer of a phosphate group from ATP (adenosine triphosphate) to dGMP, converting it to deoxyguanosine diphosphate (dGDP) [1]. dGDP is another essential intermediate in the pathway for DNA synthesis [1].

[1] ()

Investigation of G-quadruplexes

G-quadruplexes are specific structures formed by guanine-rich DNA sequences. Researchers utilize dGMP to study the formation, stability, and function of G-quadruplexes [2, 4]. dGMP's ability to self-assemble and form these structures makes it a valuable tool in this area of research [2, 4].

[2] ()[4] ()

2'-Deoxyguanosine-5'-monophosphoric acid disodium salt is a nucleotide compound, specifically a derivative of deoxyguanosine. Its molecular formula is C10H12N5Na2O7P\text{C}_{10}\text{H}_{12}\text{N}_{5}\text{Na}_{2}\text{O}_{7}\text{P} with a molecular weight of approximately 391.19 g/mol. This compound is characterized by its crystalline powder form and is soluble in water, making it suitable for various biochemical applications. It plays a crucial role as a precursor in the synthesis of DNA, particularly in the context of nucleic acid research and biotechnology applications .

  • Nucleophilic Trapping: This involves the reaction of nucleophiles with electrophiles, which can be utilized in various biochemical assays.
  • Reductive Alkylation: This reaction can modify amines and other compounds, facilitating the study of interactions between nucleotides and proteins.
  • G-Quadruplex Formation: It is involved in the self-assembly processes leading to G-quadruplex structures, which are significant in genetic regulation and stability .

2'-Deoxyguanosine-5'-monophosphoric acid disodium salt exhibits several biological activities:

  • DNA Synthesis: As a nucleotide precursor, it is essential for DNA replication and repair mechanisms.
  • G-Quadruplex Stabilization: This compound can stabilize G-quadruplex structures, which are implicated in various biological processes including gene expression regulation and telomere maintenance.
  • Antiviral Activity: Some studies suggest that derivatives of this compound may possess antiviral properties, potentially inhibiting viral replication .

The synthesis of 2'-deoxyguanosine-5'-monophosphoric acid disodium salt typically involves:

  • Phosphorylation of Deoxyguanosine: This can be achieved using phosphoric acid or its derivatives in the presence of specific catalysts.
  • Salification: The disodium salt form is obtained by neutralizing the acid with sodium hydroxide or sodium carbonate, ensuring that the pH is appropriate for stability.
  • Purification: The product is often purified through crystallization or chromatography to achieve the desired purity level for research applications .

The applications of 2'-deoxyguanosine-5'-monophosphoric acid disodium salt are diverse:

  • Molecular Biology Research: It serves as a building block for DNA synthesis and manipulation.
  • Diagnostic Tools: The compound is used in assays that detect G-quadruplexes, which are important in cancer research.
  • Drug Development: It plays a role in the development of antiviral drugs and therapeutic agents targeting nucleic acids .

Interaction studies involving 2'-deoxyguanosine-5'-monophosphoric acid disodium salt focus on:

  • Protein-Nucleotide Interactions: Understanding how this compound interacts with various proteins can elucidate mechanisms of gene regulation.
  • Drug-Nucleotide Interactions: Investigating how potential therapeutic agents interact with this nucleotide can inform drug design strategies aimed at targeting specific pathways in diseases such as cancer .

Several compounds share structural and functional similarities with 2'-deoxyguanosine-5'-monophosphoric acid disodium salt. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2'-Deoxyadenosine-5'-monophosphate disodium saltC10H12N5Na2O7P\text{C}_{10}\text{H}_{12}\text{N}_{5}\text{Na}_{2}\text{O}_{7}\text{P}Involved in energy transfer (ATP)
2'-Deoxycytidine-5'-monophosphate disodium saltC9H12N3Na2O7P\text{C}_{9}\text{H}_{12}\text{N}_{3}\text{Na}_{2}\text{O}_{7}\text{P}Important for DNA methylation processes
2'-Deoxythymidine-5'-monophosphate disodium saltC10H12N2Na2O7P\text{C}_{10}\text{H}_{12}\text{N}_{2}\text{Na}_{2}\text{O}_{7}\text{P}Key component in thymidine synthesis

Uniqueness

The uniqueness of 2'-deoxyguanosine-5'-monophosphoric acid disodium salt lies in its specific role in stabilizing G-quadruplex structures and its involvement in unique biochemical pathways related to guanine metabolism. Its ability to participate in nucleic acid synthesis while also influencing structural conformations sets it apart from other nucleotides .

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

391.02697330 g/mol

Monoisotopic Mass

391.02697330 g/mol

Heavy Atom Count

25

Related CAS

902-04-5 (Parent)

Dates

Modify: 2023-08-15

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